1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with fluorophenyl and fluorothienyl sulfonyl groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.
Substitution Reactions: Introduction of the 4-fluorophenyl group and the 5-fluoro-2-thienyl group through nucleophilic substitution reactions.
Sulfonylation: The final step involves the sulfonylation of the thienyl group using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the sulfonyl group or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the thienyl sulfonyl group.
4-(2-Fluorophenyl)-1-(2-thienyl)piperazine: Different substitution pattern on the piperazine ring.
1-(4-Chlorophenyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine: Chlorine atoms instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine is unique due to the presence of both fluorophenyl and fluorothienyl sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H14F2N2O2S2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(5-fluorothiophen-2-yl)sulfonylpiperazine |
InChI |
InChI=1S/C14H14F2N2O2S2/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)22(19,20)14-6-5-13(16)21-14/h1-6H,7-10H2 |
InChI Key |
VTZBHNONTOLISC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.